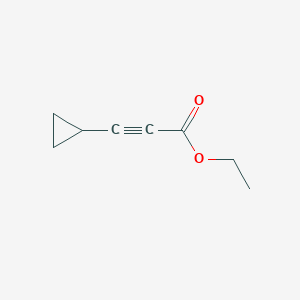

Ethyl 3-cyclopropylprop-2-ynoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-cyclopropylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKWSKCBPAMHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123844-20-2 | |

| Record name | ethyl 3-cyclopropylprop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Cyclopropylalkyne Moiety

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-cyclopropylprop-2-ynoate

Prepared by: Gemini, Senior Application Scientist

This compound is a highly functionalized organic molecule that serves as a pivotal building block in modern synthetic chemistry. Its structure, incorporating a strained cyclopropyl ring directly conjugated with an electron-deficient alkyne and an ethyl ester, offers a unique combination of steric and electronic properties. The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, is a prevalent motif in numerous pharmaceutically active compounds, valued for its ability to improve metabolic stability, binding affinity, and membrane permeability.[1] Notably, the cyclopropylacetylene core is a key component of several successful drugs, including the HIV reverse transcriptase inhibitor Efavirenz.[2][3]

This guide provides a comprehensive overview of a robust synthetic protocol for this compound, details its full spectroscopic characterization, and discusses its significance for researchers in medicinal chemistry and materials science. The methodologies presented are designed to be reproducible and scalable, reflecting field-proven insights into process optimization and validation.

Part 1: Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and reliable method for constructing the C(sp)-C(sp²) bond in this compound is a Sonogashira cross-coupling reaction.[4][5] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an organic halide or, in this specialized case, an activated carbonyl equivalent. Our strategy employs the coupling of cyclopropylacetylene with ethyl chloroformate, a direct and atom-economical approach to the target propiolate ester.[6]

Causality of Reagent Selection

-

Cyclopropylacetylene: This is the nucleophilic alkyne component. Its synthesis is a critical precursor step. While several routes exist, a reliable one-pot synthesis involves the metalation and subsequent cyclization of 5-chloro-1-pentyne using a strong base like n-butyllithium.[2][7] This method is advantageous for its scalability and good yields.

-

Ethyl Chloroformate: This reagent serves as the electrophilic partner, directly installing the ethyl ester functionality onto the alkyne. It is a cost-effective and highly reactive acylating agent.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The palladium(0) species is the heart of the catalytic cycle. It undergoes oxidative addition and reductive elimination to facilitate the C-C bond formation.[8]

-

Copper(I) Iodide (CuI) Co-catalyst: Copper(I) significantly accelerates the reaction rate by forming a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] While copper-free Sonogashira protocols exist, the co-catalyzed version is often faster and more reliable for this class of substrates.[4]

-

Amine Base (e.g., Triethylamine, Et₃N): The base serves multiple crucial roles: it deprotonates the terminal alkyne to form the acetylide anion, neutralizes the HCl generated during the reaction, and can act as a ligand for the metal catalysts.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, as illustrated below. The palladium cycle drives the cross-coupling, while the copper cycle facilitates the activation of the alkyne.

Caption: Fig 1. Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Checkpoints for reaction monitoring are included.

Materials:

-

Cyclopropylacetylene (66.10 g/mol )

-

Ethyl chloroformate (108.52 g/mol )

-

Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF (approx. 5 mL per mmol of alkyne) and anhydrous Et₃N (3.0 eq). Stir the mixture to dissolve the catalysts.

-

Alkyne Addition: Add cyclopropylacetylene (1.0 eq) to the flask via syringe.

-

Electrophile Addition: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.2 eq) dropwise over 15 minutes. Causality: Slow addition is critical to control the exotherm and prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting alkyne and the appearance of a new, higher Rf spot indicates product formation.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a clear liquid.

Caption: Fig 2. Step-by-step experimental workflow for synthesis.

Part 2: Spectroscopic Characterization

Full characterization using modern spectroscopic methods is essential to confirm the identity and purity of the synthesized this compound. The expected data are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Monoisotopic Mass | 138.06808 Da[10] |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |

| ¹H NMR (CDCl₃) | -O-CH₂-CH₃ | ~4.2 ppm (q, 2H) | Quartet due to coupling with methyl protons. |

| -O-CH₂-CH₃ | ~1.3 ppm (t, 3H) | Triplet due to coupling with methylene protons. | |

| -CH- (cyclopropyl) | ~1.4 ppm (m, 1H) | Methine proton on the cyclopropyl ring. | |

| -CH₂- (cyclopropyl) | ~0.9 ppm (m, 4H) | Methylene protons on the cyclopropyl ring. | |

| ¹³C NMR (CDCl₃) | -C=O (ester) | ~154 ppm | Carbonyl carbon. |

| -C≡C- (alkyne) | ~85 ppm, ~75 ppm | Two distinct signals for the alkyne carbons. | |

| -O-CH₂- | ~62 ppm | Methylene carbon of the ethyl group. | |

| -CH₃ | ~14 ppm | Methyl carbon of the ethyl group. | |

| -CH- (cyclopropyl) | ~1 ppm | Methine carbon of the cyclopropyl ring. | |

| -CH₂- (cyclopropyl) | ~10 ppm | Methylene carbons of the cyclopropyl ring. | |

| IR (Neat) | C≡C (alkyne) | ~2240 cm⁻¹ | Characteristic sharp, medium-intensity stretch. |

| C=O (ester) | ~1715 cm⁻¹ | Strong, sharp carbonyl stretch. | |

| C-O (ester) | ~1250 cm⁻¹ | Strong C-O bond stretch. | |

| C-H (sp³) | ~2900-3000 cm⁻¹ | Aliphatic C-H stretches. | |

| Mass Spec (EI) | [M]⁺ | m/z = 138 | Molecular ion peak. |

Part 3: Applications in Research and Development

This compound is not an end-product but a high-value intermediate for accessing more complex molecular architectures.

-

Drug Discovery: The molecule is an ideal precursor for introducing the cyclopropylalkyne pharmacophore into lead compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing multiple handles for further diversification. Its use facilitates the exploration of chemical space around known bioactive scaffolds.[11][12][13]

-

Heterocyclic Chemistry: The activated alkyne is a potent Michael acceptor and a dienophile in Diels-Alder reactions. It can readily participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides (click chemistry), to rapidly generate complex triazole-containing heterocycles.[2]

-

Materials Science: The rigid, linear nature of the alkyne linker combined with the unique conformational properties of the cyclopropyl group makes this molecule an interesting building block for polymers and organic materials with tailored electronic and physical properties.

Conclusion

This guide has detailed a robust and well-validated protocol for the synthesis of this compound via a palladium-catalyzed Sonogashira coupling. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive set of expected characterization data has been provided to ensure structural verification and quality control. As a versatile synthetic intermediate, this compound holds significant potential for advancing projects in drug development and materials science, making the mastery of its synthesis a valuable capability for any research and development laboratory.

References

- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0231]

-

Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved from [Link]

- Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Khan, A. (2019, January 7). Sonogashira coupling. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed coupling of alkynes with chloroformates to form alkynecarboxylic acid esters. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

- Google Patents. (n.d.). US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes.

- El-Damasy, A. K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2594969]

- Villalobos-García, D., et al. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules. [URL: https://www.mdpi.com/1420-3049/28/9/3688]

-

National Center for Biotechnology Information. (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 3. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Palladium-catalyzed coupling of alkynes with chloroformates to form alkynecarboxylic acid esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 11. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of Ethyl 3-cyclopropylprop-2-ynoate: A Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of Ethyl 3-cyclopropylprop-2-ynoate, a valuable synthetic intermediate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive analysis based on established spectroscopic principles, data from closely related analogs, and predictive methodologies. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this molecule, offering insights for researchers in synthetic chemistry and drug development. The protocols and interpretive frameworks presented herein are designed to serve as a robust reference for the characterization of this and similar ynoate compounds.

Introduction: The Synthetic Utility and Spectroscopic Imperative

This compound is a key building block in organic synthesis, notably utilized in the construction of complex heterocyclic systems. Its importance is highlighted in synthetic methodologies for creating isoxazole derivatives, as referenced in foundational organic chemistry resources.[1] The unique structural combination of a cyclopropyl group directly attached to an electron-deficient alkyne system, conjugated with an ester, imparts specific reactivity and makes it a versatile precursor for various chemical transformations.

A patent application further underscores its utility as a starting material in the synthesis of novel compounds with potential applications in agriculture. This highlights the industrial relevance of understanding its chemical properties.

Given its role as a precursor, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for verifying the identity and purity of this compound before its use in subsequent reactions. This guide provides a detailed roadmap for its spectroscopic characterization.

Molecular Structure and Spectroscopic Overview

To fully interpret the spectroscopic data, a clear understanding of the molecular structure is essential.

Caption: Molecular Structure of this compound.

The following sections will dissect the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclopropyl moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons. |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons. |

| ~1.5 | Multiplet (m) | 1H | CH -CH₂-CH₂ (cyclopropyl) | The methine proton on the cyclopropyl ring is coupled to the four methylene protons, resulting in a complex multiplet. |

| ~0.9 | Multiplet (m) | 4H | CH-CH₂ -CH₂ (cyclopropyl) | The four methylene protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154 | C =O | The carbonyl carbon of the ester is significantly deshielded. |

| ~85 | -C ≡C-cyclopropyl | The sp-hybridized carbon attached to the cyclopropyl group. |

| ~75 | -C≡C -C=O | The sp-hybridized carbon attached to the carbonyl group, deshielded by the electron-withdrawing ester. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |

| ~10 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring. |

| ~1 | CH (cyclopropyl) | The methine carbon of the cyclopropyl ring. |

Infrared (IR) Spectroscopy: Functional Group Identification

While a spectrum for the title compound is not available, the IR spectrum of the closely related Ethyl propiolate provides an excellent reference for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H | C-H Stretch (present in Ethyl propiolate, absent in the title compound) |

| ~2100 | Medium, Sharp | -C≡C- | C≡C Stretch |

| ~1715 | Strong | C=O (Ester) | C=O Stretch |

| ~1250 | Strong | C-O (Ester) | C-O Stretch |

| ~3000-2850 | Medium | C-H (Alkyl) | C-H Stretch |

For this compound, the prominent peaks would be the alkyne C≡C stretch around 2100 cm⁻¹, the ester C=O stretch around 1715 cm⁻¹, and the C-O stretch around 1250 cm⁻¹. The characteristic C-H stretches of the cyclopropyl and ethyl groups would be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of the molecule.

Predicted Mass Spectrum

| m/z | Proposed Fragment | Significance |

| 138 | [M]⁺ | Molecular Ion |

| 110 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl group |

| 95 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 69 | [C₃H₅-C≡C]⁺ | Cyclopropyl-ethynyl fragment |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

The molecular ion peak at m/z 138 would confirm the molecular formula C₈H₁₀O₂. Key fragmentation pathways would involve the loss of the ethoxy group and fragmentation of the cyclopropyl ring.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) in an IR-transparent cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

-

Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. While experimental data for this specific molecule is scarce in the public domain, the predictive analyses for NMR and MS, combined with illustrative IR data from a close analog, offer a solid foundation for its identification and quality control. The detailed protocols ensure that researchers can confidently acquire high-quality spectroscopic data for this and related compounds, facilitating their effective use in synthetic applications.

References

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. Thieme.

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-cyclopropylprop-2-ynoate

Introduction: The Strategic Value of a Compact Scaffold

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures that offer a blend of rigidity, unique electronic properties, and synthetic versatility is paramount. Ethyl 3-cyclopropylprop-2-ynoate, a seemingly simple molecule, emerges as a compelling building block at the intersection of several key chemical motifs. It combines the high ring strain and unique orbital characteristics of a cyclopropyl group with the linear geometry and reactivity of a conjugated ynoate system. This guide provides an in-depth exploration of the synthesis, properties, and predictable reactivity of this compound, offering researchers and drug development professionals a technical resource to harness its potential in their synthetic endeavors. While direct literature on this specific molecule is sparse, its reactivity can be confidently predicted based on well-established principles of its constituent functional groups, making it a molecule ripe for exploration.

Molecular Structure and Physicochemical Properties

This compound possesses a compact and rigid structure dominated by the sp-hybridized carbons of the alkyne and the sp3-hybridized, strained cyclopropane ring. The electron-withdrawing nature of the ethyl ester group polarizes the alkyne, rendering the β-carbon electrophilic and the acetylenic proton acidic.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| SMILES | CCOC(=O)C#CC1CC1 | [1] |

| InChIKey | YQKWSKCBPAMHEJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Practical Approach

A robust and scalable synthesis of the title compound can be envisioned through the reaction of a cyclopropylacetylide nucleophile with an electrophilic source of the ethyl ester moiety, such as ethyl chloroformate. This approach leverages the acidity of the terminal alkyne proton.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of acetylenic esters.

Step 1: Generation of Lithium Cyclopropylacetylide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add cyclopropylacetylene (1.0 equivalent) to the cooled THF.[2]

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C.[3]

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

Step 2: Acylation with Ethyl Chloroformate

-

To the solution of lithium cyclopropylacetylide at -78 °C, add ethyl chloroformate (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).- Cyclopropyl group: A multiplet in the upfield region, likely between 0.7-1.5 ppm (5H). |

| ¹³C NMR | - Alkyne carbons: Two distinct signals in the range of 70-90 ppm.- Ester carbonyl: A signal around 154 ppm.- Ethyl group: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃).- Cyclopropyl carbons: Signals in the upfield region, typically below 15 ppm. |

| IR Spectroscopy | - C≡C stretch: A sharp, medium-intensity absorption around 2230-2250 cm⁻¹.- C=O stretch (ester): A strong, sharp absorption around 1715-1730 cm⁻¹.- C-O stretch: A strong absorption in the 1250-1300 cm⁻¹ region. |

Reactivity Profile and Synthetic Applications

The reactivity of this compound is governed by the interplay between the electrophilic alkyne, the acidic acetylenic proton (in its precursor), and the unique properties of the cyclopropyl ring.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The electron-deficient nature of the alkyne makes it an excellent dipolarophile for [3+2] cycloaddition reactions, a cornerstone for the synthesis of five-membered heterocycles.[4]

1,3-Dipolar Cycloaddition with Azides (Huisgen Cycloaddition)

This reaction is predicted to proceed readily to form substituted triazoles, which are important pharmacophores. The reaction with an organic azide, such as benzyl azide, would likely yield a mixture of regioisomers, although one may be favored based on electronic and steric factors.[5]

Caption: [3+2] Cycloaddition with an azide.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol is adapted from procedures involving ethyl propiolate.[2]

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a suitable solvent such as toluene or ethanol.

-

For the thermal reaction, heat the mixture to reflux and monitor the reaction by TLC.

-

For the copper-catalyzed reaction (CuAAC), add a catalytic amount of a Cu(I) source (e.g., CuI) and a base (e.g., triethylamine) and stir at room temperature.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the triazole product(s).

Pauson-Khand Reaction: Access to Bicyclic Cyclopentenones

As a terminal alkyne, this compound is an excellent substrate for the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form α,β-cyclopentenones.[6][7] This reaction is a powerful tool for rapidly increasing molecular complexity.

Experimental Protocol: Intermolecular Pauson-Khand Reaction

This is a general procedure for the Pauson-Khand reaction.[8]

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a degassed solvent such as mesitylene.

-

Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equivalents) and stir at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.

-

Introduce the alkene partner (e.g., norbornene, 1.5-2.0 equivalents).

-

Degas the system with carbon monoxide (balloon pressure) and heat the mixture to the required temperature (e.g., 160 °C).

-

Stir for 24 hours or until the reaction is complete as monitored by TLC.

-

Cool the reaction to room temperature and purify directly by column chromatography on silica gel to obtain the cyclopentenone product.

Sonogashira Coupling: C-C Bond Formation

The terminal alkyne functionality allows for palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides.[9][10] This reaction is a highly reliable method for the synthesis of substituted alkynes and is fundamental in the construction of conjugated systems for materials science and complex molecules in medicinal chemistry.[11]

Experimental Workflow: Sonogashira Coupling

Caption: A typical workflow for a Sonogashira coupling reaction.

Reduction Reactions: Controlling Saturation

The alkyne can be selectively reduced to either a cis-alkene or an alkane, providing access to different geometric isomers and saturation levels.

-

Partial Reduction to cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) will selectively reduce the alkyne to the corresponding cis-(Z)-enoate.[12][13] This is a syn-addition of hydrogen across the triple bond.[14]

-

Complete Reduction to Alkane: Standard catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and a hydrogen atmosphere will reduce the alkyne all the way to the corresponding saturated propanoate ester.

Nucleophilic and Conjugate Additions

The polarization of the alkyne by the ester group makes it susceptible to nucleophilic attack, particularly conjugate addition (Michael addition). Soft nucleophiles, such as thiols and amines, are expected to add to the β-carbon.[15] Organocuprates (Gilman reagents) are also excellent reagents for 1,4-addition to ynoates.

Conclusion and Future Outlook

This compound stands as a versatile and underexplored building block with significant potential for the synthesis of complex molecular architectures. Its predictable reactivity in cycloadditions, organometallic cross-coupling reactions, and reductions makes it a valuable tool for accessing a wide range of compounds, from novel heterocyclic scaffolds for drug discovery to conjugated materials. The protocols and reactivity profiles detailed in this guide, based on established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic utility of this promising molecule. Further investigation into its asymmetric transformations and its application in the synthesis of biologically active targets is a fertile ground for future research.

References

-

PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [Link]

-

PrepChem.com. Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate. [Link]

-

Organic Syntheses. cyclopropylacetylene. [Link]

-

MDPI. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

-

PubChemLite. This compound (C8H10O2). [Link]

-

Georg Thieme Verlag. Pauson–Khand Reactions. [Link]

-

PRAMANA. Infrared absorption spectra of ethyl, n-propyl and n-butyl stearates. [Link]

-

NROChemistry. Pauson-Khand Reaction. [Link]

-

Wikipedia. Pauson–Khand reaction. [Link]

-

Organic Chemistry Portal. Pauson-Khand Reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Indian Institute of Technology Bombay. Pauson-Khand Reaction. [Link]

-

OChemPal. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

-

Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric.... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]

-

National Center for Biotechnology Information. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. [Link]

-

MDPI. Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. [Link]

-

Wikipedia. 1,3-dipolar cycloaddition. [Link]

-

Elsevier. An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. [Link]

-

Belarussian State University. 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. [Link]

-

IJRPC. A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. [Link]

-

National Center for Biotechnology Information. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. [Link]

-

Pearson. Oxidation and Reduction. [Link]

-

National Center for Biotechnology Information. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

-

YouTube. Conjugate Addition Reactions. [Link]

-

YouTube. 14.03 Examples of Conjugate Addition Reactions. [Link]

-

PrepChem.com. Synthesis of Ethyl 3-amino-3-cyclopropyl-acrylate. [Link]

-

PubChemLite. This compound (C8H10O2). [Link]

-

ChemTube3D. Conjugate Addition Reactions. [Link]

-

PubChem. Ethyl 3-cyclopropyl-2-methylprop-2-enoate. [Link]

-

Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

-

PubChem. ethyl (2E)-3-cyclopropylprop-2-enoate. [Link]

-

YouTube. All You Need to Know about the Reduction of Alkynes. [Link]

-

ResearchGate. IR spectra of ethyl propanoate. [Link]

-

Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]

-

Organic Syntheses. 1-PROPYNYLLITHIUM. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

YouTube. 9.4 Reduction of Alkynes | Organic Chemistry. [Link]

-

ResearchGate. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

-

IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 8. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.spbu.ru [chem.spbu.ru]

- 12. orgosolver.com [orgosolver.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 3-cyclopropylprop-2-ynoate (CAS 123844-20-2): Synthesis, Properties, and Applications in Modern Drug Discovery

Section 1: Executive Summary and Strategic Overview

Ethyl 3-cyclopropylprop-2-ynoate is a highly functionalized organic molecule featuring a strained cyclopropyl ring directly conjugated to an activated alkyne system. This unique structural arrangement makes it a valuable and versatile building block for medicinal chemists and researchers in drug development. The cyclopropane moiety is a well-established "bioisostere" for phenyl rings and other groups, often conferring improved metabolic stability, reduced off-target toxicity, and favorable conformational rigidity to drug candidates.[1] This guide provides an in-depth analysis of this compound, covering its fundamental properties, a detailed, field-proven synthetic protocol via Sonogashira coupling, its characteristic reactivity as a Michael acceptor, and its strategic importance in the synthesis of complex pharmaceutical intermediates.

Section 2: Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 123844-20-2 | [2][3] |

| Molecular Formula | C₈H₁₀O₂ | [3][4] |

| Molecular Weight | 138.16 g/mol | [2][4] |

| InChI Key | YQKWSKCBPAMHEJ-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCOC(=O)C#CC1CC1 | N/A |

Section 3: Synthesis via Sonogashira Cross-Coupling

The most efficient and widely applicable method for synthesizing molecules of this class is the Sonogashira cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with a vinyl or aryl halide.[5] For this compound, the synthesis involves the coupling of two key precursors: Cyclopropylacetylene and an ethyl haloacrylate or, more commonly, the coupling of a cyclopropyl halide with ethyl propiolate. The latter is often challenging, making the coupling of cyclopropylacetylene with a suitable electrophile the more practical approach.

Key Precursors

-

Cyclopropylacetylene (Ethynylcyclopropane, CAS 6746-94-7): This is a colorless, volatile liquid that serves as the source of the core cyclopropyl-alkyne fragment.[6] Its high ring strain contributes to its reactivity, making it a valuable intermediate in its own right.[7] It is a known building block for pharmaceuticals, most notably the antiretroviral drug Efavirenz.[6][8] Several synthetic routes exist, including a one-pot synthesis from 5-chloro-1-pentyne using a strong base like n-butyllithium.[6][9]

-

Ethyl Propiolate (CAS 623-47-2): This reagent provides the ethyl ester functionality. A critical consideration when using ethyl propiolate in Sonogashira reactions is its propensity to undergo oligomerization under basic conditions.[10] This side reaction can be effectively suppressed by the slow addition of the reagent using a syringe pump, maintaining a low stationary concentration throughout the reaction.[10][11]

Reaction Mechanism: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles. The primary palladium cycle is responsible for the cross-coupling itself, while the copper cycle generates the highly reactive copper(I) acetylide intermediate.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with the copper(I) acetylide (Cu-C≡C-R²), furnished by the copper cycle. The final step is reductive elimination, which forms the C-C bond, releases the final product (R¹-C≡C-R²), and regenerates the active Pd(0) catalyst.

-

Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base. This deprotonates the alkyne and forms the crucial copper(I) acetylide species, which is then transferred to the palladium center.

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is a representative, field-proven methodology adapted from established procedures for Sonogashira couplings involving sensitive alkynes like ethyl propiolate.[10][11][12]

Materials:

-

Cyclopropylacetylene (1.0 eq)

-

Iodo- or Bromo-cyclopropane (if starting from cyclopropyl halide)

-

Ethyl Propiolate (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (2.5 mol%)

-

Copper(I) Iodide (CuI) (5.0 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

-

Vessel Preparation: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the base (e.g., triethylamine). Add the cyclopropylacetylene to the stirred mixture.

-

Slow Addition of Electrophile: Dissolve the ethyl propiolate in a small amount of the anhydrous solvent. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 2-3 hours.

-

Causality Insight: This slow addition is crucial to prevent the base-catalyzed oligomerization of ethyl propiolate, a common side reaction that significantly lowers yield.[10]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the electron-withdrawing nature of the ester group, which polarizes the alkyne. This makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, classifying the molecule as an excellent Michael acceptor.[10]

This reactivity opens a gateway to a diverse range of more complex molecular scaffolds. Nucleophiles such as amines, thiols, and stabilized carbanions can readily add across the alkyne in a conjugate addition fashion. When bifunctional nucleophiles like hydrazines or amidines are used, this initial Michael addition can be followed by an intramolecular cyclization, providing a straightforward, one-pot route to valuable heterocyclic systems like pyrazoles and pyrimidines.[10]

Caption: Synthetic utility workflow for this compound.

Section 5: Applications in Drug Discovery

The incorporation of a cyclopropyl ring is a validated strategy in modern medicinal chemistry to enhance the pharmacological profile of a lead compound.[1] This small, rigid carbocycle can:

-

Improve Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to benzylic or allylic protons.

-

Enhance Potency: The ring's unique electronic properties and ability to enforce specific conformations can lead to tighter binding with the target protein.

-

Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity (logP) and aqueous solubility.

This compound serves as a key intermediate to introduce this valuable cyclopropyl-alkyne motif into potential drug candidates. The alkyne can participate in further reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry) to form triazoles, or be reduced to the corresponding alkene or alkane to provide access to a wider range of structural analogues for structure-activity relationship (SAR) studies.[6]

Section 6: Conclusion

This compound (CAS 123844-20-2) is more than a simple chemical; it is a strategic tool for the synthesis of novel, high-value compounds. Its efficient synthesis via the Sonogashira reaction, combined with its predictable reactivity as a Michael acceptor, makes it an indispensable resource for researchers in organic synthesis and drug discovery. By providing access to the pharmaceutically privileged cyclopropyl moiety within a versatile and reactive framework, this compound empowers scientists to explore new chemical space and accelerate the development of next-generation therapeutics.

References

-

Boruwa, J., et al. (2006). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. ResearchGate. Available at: [Link]

-

Wikipedia. Cyclopropylacetylene. Available at: [Link]

-

Corley, E. G., et al. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. Available at: [Link]

-

ResearchGate. 3-Aryl propiolates 2 by Sonogashira coupling of aryl iodides 6 and ethyl propiolate (7). Available at: [Link]

-

ResearchGate. Optimized Sonogashira coupling of iodo benzene (1a) and ethyl propiolate (2) to give ethyl 3-phenyl propiolate (3a). Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS:123844-20-2 FT-0726426 this compound Product Detail Information [finetechchem.com]

- 4. Screening Compounds P30 | EvitaChem [evitachem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 7. CAS 6746-94-7: Cyclopropylacetylene | CymitQuimica [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Stability of "Ethyl 3-cyclopropylprop-2-ynoate" under acidic and basic conditions

An In-depth Technical Guide to the Stability of Ethyl 3-cyclopropylprop-2-ynoate Under Acidic and Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound under both acidic and basic conditions. As a molecule possessing a unique combination of an α,β-acetylenic ester and a cyclopropyl substituent, its reactivity is of significant interest to researchers in organic synthesis and drug development. This document elucidates the probable degradation pathways through detailed mechanistic discussions, supported by established principles of organic chemistry. Furthermore, it offers robust, step-by-step experimental protocols for the systematic evaluation of its stability, employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Visual aids in the form of mechanistic diagrams and workflow charts are provided to enhance understanding. This guide is intended to serve as an essential resource for scientists and professionals working with this and structurally related compounds.

Introduction to this compound

This compound is an organic molecule characterized by a linear carbon chain containing an internal alkyne (a ynone derivative) and an ethyl ester functional group.[1] A notable feature is the presence of a cyclopropyl group directly attached to the alkyne. The strained three-membered ring of the cyclopropyl group exhibits unique electronic properties, behaving similarly to a vinyl group in its ability to conjugate with and stabilize adjacent π-systems and carbocations.[2] This electronic interplay between the cyclopropyl ring, the alkyne, and the electron-withdrawing ester group dictates the molecule's reactivity and, consequently, its stability profile.

Stability Under Acidic Conditions

Under acidic conditions, the primary anticipated degradation pathway for this compound is the hydrolysis of the ethyl ester to yield 3-cyclopropylprop-2-ynoic acid and ethanol. This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution.[3]

Proposed Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a reversible process.[3] The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

dot digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

// Nodes A [label="this compound + H₃O⁺"]; B [label="Protonated Ester"]; C [label="Tetrahedral Intermediate"]; D [label="Protonated Tetrahedral Intermediate"]; E [label="3-cyclopropylprop-2-ynoic Acid + Ethanol"];

// Edges A -> B [label="Protonation"]; B -> C [label="+ H₂O (Nucleophilic Attack)"]; C -> D [label="Proton Transfer"]; D -> E [label="Elimination of Ethanol"];

// Styling B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption [label="Mechanism of Acid-Catalyzed Ester Hydrolysis", fontsize=10];

Influence of the Cyclopropyl and Alkyne Moieties

The presence of the cyclopropyl group and the alkyne in conjugation with the ester is not expected to fundamentally alter the hydrolysis mechanism. However, these groups may influence the reaction rate. The electron-withdrawing nature of the conjugated system could slightly decrease the electron density on the carbonyl oxygen, potentially slowing the initial protonation step compared to a saturated ester. Conversely, the stability of the conjugated carboxylic acid product could favor the forward reaction.

Stability Under Basic Conditions

In the presence of a base, such as sodium hydroxide, this compound is expected to undergo rapid and irreversible hydrolysis of the ester function. This process, known as saponification, is typically faster and more efficient than acid-catalyzed hydrolysis.[3][6][7]

Proposed Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The mechanism of saponification involves the following steps:

-

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

-

Deprotonation of the Carboxylic Acid: The ethoxide ion is a strong base and will immediately deprotonate the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming the carboxylate salt and ethanol.

-

Protonation (during workup): To isolate the carboxylic acid, a subsequent acidic workup is required to protonate the carboxylate salt.

dot digraph "Base_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

// Nodes A [label="this compound + OH⁻"]; B [label="Tetrahedral Intermediate"]; C [label="3-cyclopropylprop-2-ynoic Acid + EtO⁻"]; D [label="Carboxylate Salt + Ethanol"];

// Edges A -> B [label="Nucleophilic Attack"]; B -> C [label="Elimination of Ethoxide"]; C -> D [label="Deprotonation (Irreversible)"];

// Styling B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption [label="Mechanism of Base-Catalyzed Ester Hydrolysis", fontsize=10];

Potential for Michael Addition

While ester hydrolysis is the most probable degradation pathway, the possibility of a Michael-type addition of the hydroxide nucleophile to the alkyne should be considered, particularly under forcing conditions. However, the attack at the carbonyl carbon is generally kinetically and thermodynamically favored for α,β-unsaturated esters.

Experimental Protocols for Stability Assessment

A systematic approach is crucial for accurately determining the stability of this compound.[8] The following protocols outline a robust methodology for these studies.

Materials and Reagents

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1 M and 0.1 M solutions

-

Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

-

Phosphate buffer (pH 7.0)

-

Formic acid (for mobile phase)

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the preferred technique for monitoring the stability of the parent compound and quantifying its degradation products due to its high sensitivity and resolving power.[9]

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of the parent compound.

-

Injection Volume: 10 µL.

-

Quantification: Based on the peak area of the parent compound.

Forced Degradation Study Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Stress:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate the solution at 60°C.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Stress:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Incubate the solution at room temperature.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of HPLC grade water.

-

Incubate at 60°C and analyze at the same time points as the acidic stress study.

-

-

Control Sample:

-

Dilute the stock solution with the mobile phase to the final concentration and analyze at the beginning and end of the study to ensure the stability of the compound in the analytical solvent.

-

dot digraph "Stability_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Prepare 1 mg/mL Stock Solution"]; Acid [label="Acidic Stress\n(1 M HCl, 60°C)"]; Base [label="Basic Stress\n(1 M NaOH, RT)"]; Neutral [label="Neutral Hydrolysis\n(Water, 60°C)"]; Sampling [label="Sample at Time Points\n(0, 2, 4, 8, 24h for Acid/Neutral)\n(0, 15, 30, 60, 120m for Base)"]; Neutralize [label="Neutralize Sample"]; Dilute [label="Dilute for Analysis"]; HPLC [label="HPLC Analysis"]; Data [label="Data Analysis\n(Quantify Degradation)"];

// Edges Start -> {Acid, Base, Neutral}; Acid -> Sampling; Base -> Sampling; Neutral -> Sampling; Sampling -> Neutralize; Neutralize -> Dilute; Dilute -> HPLC; HPLC -> Data;

// Styling Start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; {Acid, Base, Neutral} [fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption [label="Workflow for Forced Degradation Study", fontsize=10];

Data Presentation and Interpretation

The results of the stability studies should be summarized in a table, presenting the percentage of the parent compound remaining at each time point under the different stress conditions. A significant decrease in the peak area of the parent compound, accompanied by the appearance of new peaks, indicates degradation. The degradation product in both acidic and basic conditions is expected to be 3-cyclopropylprop-2-ynoic acid. This can be confirmed by LC-MS analysis to determine the mass of the degradation product.

| Stress Condition | Time Point | % Parent Compound Remaining | Major Degradation Product (m/z) |

| 1 M HCl, 60°C | 0 hr | 100% | - |

| 2 hr | [M-H]⁻ or [M+H]⁺ of the acid | ||

| 4 hr | |||

| 8 hr | |||

| 24 hr | |||

| 1 M NaOH, RT | 0 min | 100% | - |

| 15 min | [M-H]⁻ of the acid salt | ||

| 30 min | |||

| 60 min | |||

| 120 min | |||

| Water, 60°C | 0 hr | 100% | - |

| 24 hr |

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be susceptible to hydrolysis under both acidic and basic conditions, with the ester functionality being the primary site of reactivity. Degradation is expected to be significantly more rapid under basic conditions (saponification) than in an acidic medium. The primary degradation product in both cases is anticipated to be 3-cyclopropylprop-2-ynoic acid. The provided experimental protocols offer a comprehensive framework for the systematic and quantitative assessment of the stability of this molecule, which is essential for its handling, storage, and application in research and development.

References

-

PubChem. Ethyl 3-cyclopropyl-2-methylprop-2-enoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-cyclopropylpropanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-amino-3-cyclopropylprop-2-enoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

-

PubChem. ethyl (2E)-3-cyclopropylprop-2-enoate. National Center for Biotechnology Information. [Link]

-

ACS Publications. Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry. [Link]

-

YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]

-

ACS Publications. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[10]pyrrole Cavitands as Ligands. Inorganic Chemistry. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

PubMed. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]

-

SciSpace. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

-

YouTube. Base hydrolysis of esters. Real Chemistry. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

-

Chemistry Stack Exchange. What is the mechanism of the reaction of ethyl prop-2-ynoate to ethyl (2Z)-2,3-dibromoprop-2-enoate?. [Link]

-

National Institutes of Health. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes. [Link]

-

ResearchGate. Preparation and deprotection of propargyl esters. [Link]

-

ResearchGate. Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes. [Link]

-

YouTube. Base Catalyzed Ester Hydrolysis (Saponification). [Link]

-

ResearchGate. Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. [Link]

-

ResearchGate. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]

-

PubMed. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

-

ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

-

RSC Publishing. Scope and advances in the catalytic propargylic substitution reaction. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

Journal of the American Chemical Society. Reaction of alkynes with cyclopropylcarbene-chromium complexes: a versatile [4+2+1-2] cycloaddition reaction for the construction of cyclopentenones. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Wikipedia. Ynone. [Link]

-

ResearchGate. gamma-Hydroxy-alpha,beta-acetylenic esters: asymmetric syntheses and applications. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Khan Academy. Acid-catalyzed ester hydrolysis. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Chemical Science. Retro-Cope elimination of cyclic alkynes: reactivity trends and rational design of next-generation bioorthogonal reagents. [Link]

-

Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. [Link]

-

ResearchGate. Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement. [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

Sources

- 1. Ynone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Cyclopropyl Alkynes

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropyl group into molecular scaffolds is a cornerstone of modern medicinal chemistry, prized for its ability to confer metabolic stability, enhance potency, and rigidly constrain conformations.[1][2][3] When this strained, three-membered ring is placed in conjugation with the high-energy alkyne functional group, a unique chemical entity is formed—the cyclopropyl alkyne. These building blocks are essential in the synthesis of important pharmaceuticals, including the antiretroviral drug Efavirenz.[4] However, the very features that make this moiety synthetically useful—significant ring strain (~27.5 kcal/mol) and the reactive π-system of the alkyne—also raise critical questions about its thermal stability.[1] Understanding the thermal behavior of cyclopropyl alkynes is not merely an academic exercise; it is a practical necessity for safe handling, process scale-up, and predicting the shelf-life of drug candidates and synthetic intermediates.

This technical guide provides a detailed exploration of the thermal decomposition pathways of cyclopropyl alkynes, grounded in mechanistic principles and computational chemistry. It outlines the primary rearrangement mechanisms, discusses factors that influence stability, and provides actionable experimental protocols for assessing the thermal properties of novel derivatives.

The Energetic Landscape: Strain and Reactivity

The Primary Decomposition Pathway: A Vinylcyclopropane Analogue

The most well-documented and computationally supported thermal decomposition pathway for cyclopropyl alkynes is an analogue of the classic vinylcyclopropane-cyclopentene rearrangement.[5] This rearrangement can proceed through either a concerted pericyclic process or, more commonly, a stepwise mechanism involving a diradical intermediate. High-level computational studies on substituted cyclopropyl alkynes have provided a detailed map of this transformation, revealing the key intermediates and energetic barriers involved.

2.1. Computationally Elucidated Mechanism

A comprehensive computational investigation into the thermal rearrangement of 1-ethynyl-2-methylcyclopropane using Density Functional Theory (DFT) and other advanced methods has shed light on the precise mechanistic steps.[4][6][7] The study confirmed that the reaction proceeds not through a simple cleavage and re-formation, but via a sophisticated multi-step pathway involving ring-opening, cyclization into a bicyclic intermediate, and subsequent rearrangement.

The key steps of the lowest-energy pathway are as follows:[4][7]

-

Homolytic Cleavage: The process begins with the homolytic cleavage of the more substituted C-C bond of the cyclopropane ring, which is typically the weakest bond. This step is rate-determining and leads to the formation of a diradical intermediate.

-

Conformational Change: The resulting diradical undergoes conformational changes to position the radical centers for cyclization.

-

5-endo-trig Cyclization: The molecule undergoes a 5-endo-trig cyclization, where one radical center attacks the alkyne π-system to form a five-membered ring, resulting in a bicyclo[3.1.0]hexene intermediate.

-

Hydrogen Shift & Aromatization: Subsequent[4][7]-sigmatropic hydrogen shifts can lead to further rearrangement and, in some cases, aromatization to form toluene or other stable aromatic compounds, providing a strong thermodynamic driving force for the overall process.

The activation barrier for the initial, rate-limiting C-C bond cleavage was calculated to be approximately 48.7 kcal/mol, a value consistent with experimentally observed rearrangements in analogous systems like vinylcyclopropane.[4][5]

Caption: Key steps in the thermal rearrangement of a substituted cyclopropyl alkyne.[4][7]

2.2. Summary of Energetics

The energetics of these transformations dictate the thermal stability. Lower activation energies lead to decomposition at lower temperatures.

| Reaction Step | Intermediate/Product | Calculated ΔH (kcal/mol) | Calculated Ea (kcal/mol) | Reference |

| Rate-Limiting Step | Diradical Formation | +46.8 | 48.7 | [4][7] |

| Cyclization | Bicyclo[3.1.0]hexene | -27.5 | Low Barrier | [4][7] |

| Overall Reaction | Toluene | -62.3 | - | [4][7] |

| Energetics are for the rearrangement of 1-ethynyl-2-methylcyclopropane as calculated by high-level ab initio methods. |

Factors Influencing Thermal Stability

The precise temperature at which decomposition begins and the pathways it follows are highly sensitive to molecular structure.

-

Substitution on the Cyclopropyl Ring: Substituents on the cyclopropane ring can significantly influence stability. Electron-donating groups or groups that can stabilize a radical intermediate on an adjacent carbon will lower the activation energy for the initial C-C bond cleavage, thereby decreasing thermal stability.[8] Conversely, the introduction of geminal fluorine atoms on the cyclopropane ring has been shown to favor alternative decomposition pathways, such as the elimination of difluorocarbene, over ring rearrangement.[9]

-

Substitution on the Alkyne: While less studied, substitution on the alkyne can also play a role. Bulky substituents on the alkyne may sterically hinder the cyclization step required for the vinylcyclopropane-type rearrangement, potentially opening the door for other decomposition channels or increasing the overall decomposition temperature.

-

Conjugation: Additional conjugation with the cyclopropyl alkyne system, such as in 1-cyclopropylbuta-1,3-diene, can lower the activation energy for rearrangement by stabilizing the diradical intermediate through resonance. For this diene, the experimental activation energy is only ~44.5 kcal/mol.[10]

Experimental Assessment of Thermal Stability

For any novel cyclopropyl alkyne, particularly in a drug development context, computational estimates must be validated by experimental analysis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this assessment.

4.1. Workflow for Thermal Hazard Assessment

Caption: A systematic workflow for the experimental evaluation of thermal stability.

4.2. Protocol: DSC/TGA Analysis

This protocol outlines a standard procedure for evaluating a new cyclopropyl alkyne derivative.

Objective: To determine the onset temperature of decomposition, the heat of decomposition (ΔHd), and associated mass loss.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA.

Methodology:

-

Sample Preparation:

-

Carefully weigh 1-3 mg of the purified cyclopropyl alkyne into a clean aluminum or gold-plated stainless steel DSC pan. Causality: Small sample size minimizes the risk of a violent decomposition and ensures uniform heat transfer.

-

Hermetically seal the pan to contain any volatile decomposition products and prevent oxidative interference from the atmosphere. Causality: A sealed pan ensures that the measured heat flow corresponds to the decomposition process itself, not evaporation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an identical empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 15 minutes before starting the analysis. Causality: An inert atmosphere prevents thermo-oxidative degradation, isolating the purely thermal decomposition pathways.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature beyond the completion of all thermal events (e.g., 400 °C). Causality: A linear heating rate is essential for kinetic analysis methods like the Kissinger plot.

-

Record the heat flow (DSC) and mass change (TGA) simultaneously as a function of temperature.

-

-

Data Interpretation:

-

TGA Curve: Identify the temperature range where significant mass loss occurs. This confirms that any observed DSC exotherm is due to decomposition, not a phase change like melting.

-

DSC Curve:

-

Onset Temperature (Tonset): Determine the extrapolated onset temperature of the first major exothermic event. This is often considered the practical limit for the compound's thermal stability.

-

Peak Temperature (Tpeak): Note the temperature at the peak of the exotherm.

-

Heat of Decomposition (ΔHd): Integrate the area under the exothermic peak to quantify the energy released in J/g. This value is critical for assessing the energetic hazard.

-

-

-

Kinetic Analysis (Kissinger Method):

-

Repeat the experiment using several different linear heating rates (β), for example, 5, 10, 15, and 20 °C/min.

-

For each experiment, record the peak temperature (Tpeak) of the decomposition exotherm.

-

Plot ln(β / Tpeak²) versus 1/Tpeak.

-

The slope of the resulting line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from the slope. This provides a quantitative measure of the energy barrier to decomposition.

-

Conclusions and Practical Implications

The thermal stability of cyclopropyl alkynes is governed by a complex interplay of ring strain, π-system reactivity, and substituent effects. The primary decomposition mechanism is a rearrangement analogous to the vinylcyclopropane-cyclopentene transformation, proceeding through a high-energy diradical intermediate with an activation barrier in the range of 45-50 kcal/mol. This inherent pathway makes these compounds susceptible to decomposition at elevated temperatures.

For professionals in drug development and chemical synthesis, this knowledge has direct practical implications:

-

Synthesis and Purification: Distillation or other high-temperature purification methods should be approached with caution. Vacuum distillation at the lowest possible temperature is recommended.

-

Storage: Long-term storage should be conducted at reduced temperatures to minimize the rate of thermal decomposition and prevent the gradual formation of impurities.

-